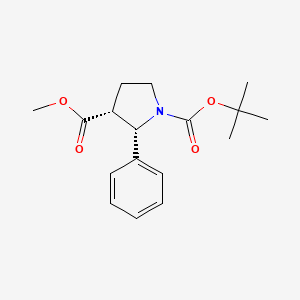
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific stereochemistry indicated by (2R,3S)-rel- suggests that this compound has a particular three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes or ketones with esters in the presence of a base.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Typically produces alcohols or amines.
Substitution: Results in halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysts: Used as ligands in catalytic reactions.
Building Blocks: Essential intermediates in organic synthesis.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Receptor Modulators: Interaction with biological receptors.
Medicine
Drug Development: Investigated for therapeutic properties.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Material Science: Components in the synthesis of advanced materials.
Agriculture: Potential use in agrochemicals.
Mécanisme D'action
The mechanism of action for 1,3-Pyrrolidinedicarboxylic acid derivatives involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: Similar structure but different functional groups.
Proline derivatives: Another class of pyrrolidine-based compounds.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- stands out due to its specific stereochemistry and functional groups, which can impart unique chemical and biological properties.
Propriétés
Numéro CAS |
2216751-10-7 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl (2S,3R)-2-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
Clé InChI |
WUJSKPQNTGIHOQ-ZIAGYGMSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


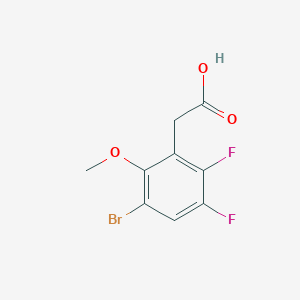
![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
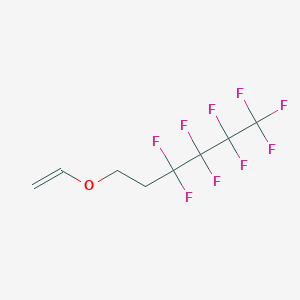

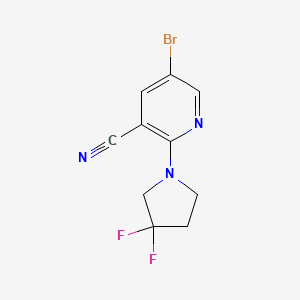
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
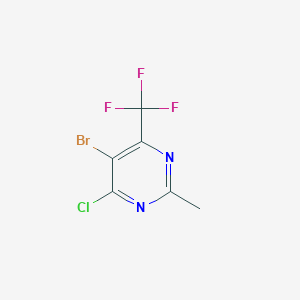
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
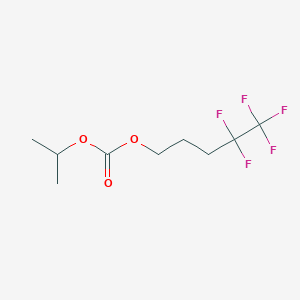
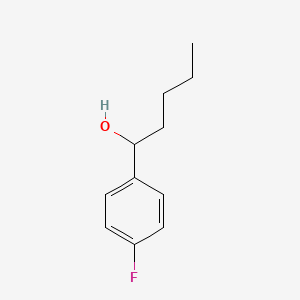
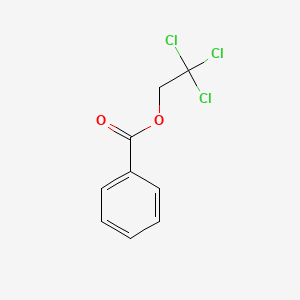
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
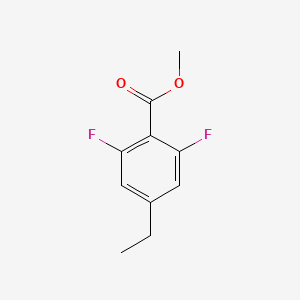
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
